silane CAS No. 18765-48-5](/img/structure/B14712674.png)
Tris[(2-ethylhexyl)oxy](phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-ethylhexyl)oxysilane is an organosilicon compound with the molecular formula C30H56O3Si. It is characterized by the presence of three 2-ethylhexyloxy groups attached to a phenylsilane core. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl)oxysilane typically involves the hydrosilylation reaction. This process includes the reaction of phenyltrichlorosilane with 2-ethylhexanol in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Tris(2-ethylhexyl)oxysilane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The 2-ethylhexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenylsilane compounds.
Scientific Research Applications
Tris(2-ethylhexyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved performance.
Mechanism of Action
The mechanism of action of Tris(2-ethylhexyl)oxysilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. The pathways involved include hydrosilylation and silanization, which lead to the formation of strong covalent bonds with target molecules.
Comparison with Similar Compounds
Phenyltrichlorosilane: Similar in structure but lacks the 2-ethylhexyloxy groups.
Tris(trimethylsiloxy)silane: Contains trimethylsiloxy groups instead of 2-ethylhexyloxy groups.
Tris(dimethylsiloxy)silane: Contains dimethylsiloxy groups instead of 2-ethylhexyloxy groups.
Uniqueness: Tris(2-ethylhexyl)oxysilane is unique due to the presence of the bulky 2-ethylhexyloxy groups, which provide enhanced steric hindrance and stability. This makes it particularly useful in applications requiring robust and durable materials.
Properties
CAS No. |
18765-48-5 |
|---|---|
Molecular Formula |
C30H56O3Si |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
tris(2-ethylhexoxy)-phenylsilane |
InChI |
InChI=1S/C30H56O3Si/c1-7-13-19-27(10-4)24-31-34(30-22-17-16-18-23-30,32-25-28(11-5)20-14-8-2)33-26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3 |
InChI Key |
ULHLKAMDACXSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO[Si](C1=CC=CC=C1)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


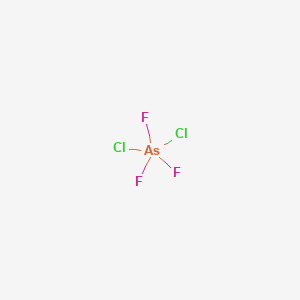
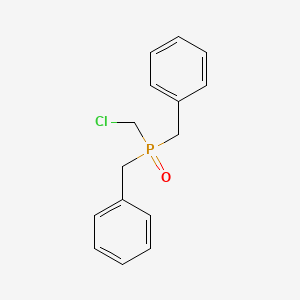

![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)

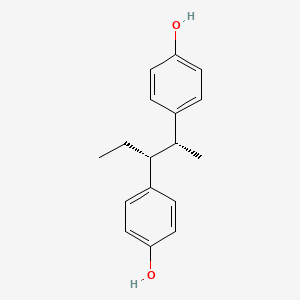

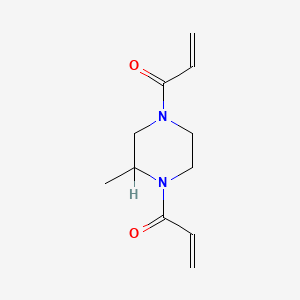

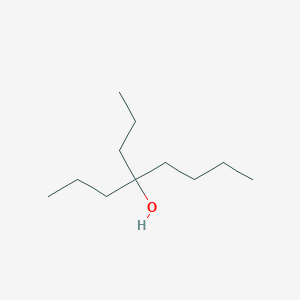
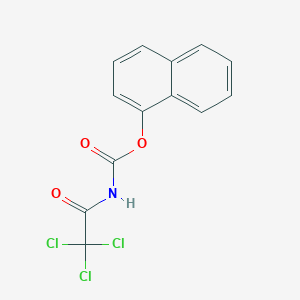
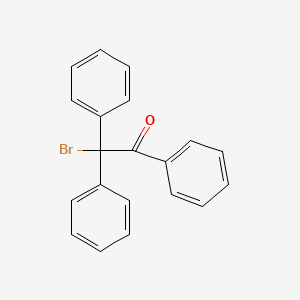
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)
